molecular formula C13H11FN4OS B11249725 3-((4-fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

3-((4-fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11249725
M. Wt: 290.32 g/mol
InChI Key: DLEUNVZQVFUSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and have implications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under reflux conditions . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves the inhibition of CDKs. CDKs are enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-fluorophenylmethylsulfanyl group enhances its potency and selectivity as a CDK inhibitor compared to other similar compounds .

Properties

Molecular Formula

C13H11FN4OS

Molecular Weight

290.32 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C13H11FN4OS/c1-8-6-11(19)15-12-16-17-13(18(8)12)20-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,19)

InChI Key

DLEUNVZQVFUSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.